2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Overview
Description
2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(3-pyridin-3-ylpropanoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is 302.13789045 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of complex organic molecules, including pyrazine derivatives, which share structural motifs with the compound . For instance, studies on the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction have been reported. These syntheses involve sequential coupling and cyclization reactions that yield compounds with potential for further chemical modification and study in various chemical and biological contexts (Tran et al., 2013).
Coordination Chemistry and Material Science
The coordination chemistry of nitrogen-rich macrocyclic ligands, including those with pyrazine components, has been explored for the synthesis of complexes with lanthanum(III). Such studies are crucial for understanding the coordination behavior of these compounds and their potential applications in material science and catalysis (Wilson et al., 2015).
Photophysical Properties and Applications
Investigations into the physical chemical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, which are structurally related to the compound of interest, have been conducted. Such studies aim to understand the electronic and emission properties of these complexes for potential applications in organic light-emitting devices (OLEDs) and other photophysical applications (Stagni et al., 2008).
Heterocyclic Chemistry and Drug Discovery
Research on the synthesis and spectral characterization of phthalazinone derivatives, including reactions that lead to compounds with heterocyclic structures, has been explored. Such compounds, due to their rich nitrogen content and potential for diverse biological activities, are of interest in drug discovery and development (Mahmoud et al., 2012).
Properties
IUPAC Name |
2-(3-pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13(4-3-11-2-1-5-16-8-11)18-6-7-19-12(10-18)15(22)17-9-14(19)21/h1-2,5,8,12H,3-4,6-7,9-10H2,(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBRVUAQGTQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)CCC3=CN=CC=C3)C(=O)NCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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